molecular formula C11H18F2N2O2 B6212279 tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate CAS No. 2742659-38-5

tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate

Cat. No.: B6212279
CAS No.: 2742659-38-5
M. Wt: 248.3
InChI Key:
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Description

tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate: is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. Common reagents for this step include amines and suitable leaving groups.

    Carbamate Formation: The final step involves the formation of the carbamate group, which can be achieved by reacting the intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its spirocyclic structure and functional groups make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers with specific properties. Its fluorinated structure may impart unique characteristics to the resulting materials, such as increased stability or hydrophobicity.

Mechanism of Action

The mechanism of action of tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure and functional groups can interact with the active sites of these targets, leading to inhibition or activation of their biological functions.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride
  • This compound acetate

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of both amino and fluorine functional groups. These features distinguish it from other similar compounds and contribute to its unique chemical and physical properties.

Properties

CAS No.

2742659-38-5

Molecular Formula

C11H18F2N2O2

Molecular Weight

248.3

Purity

95

Origin of Product

United States

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